molecular formula C18H18N2O2S B5802072 tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate

tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate

Cat. No. B5802072
M. Wt: 326.4 g/mol
InChI Key: YQHSHPHSCVXJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic benefits. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response.

Mechanism of Action

Tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate inhibits the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. This binding prevents the phosphorylation and degradation of inhibitor of kappa B (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes. This mechanism of action has been shown to be effective in reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects
The inhibition of the NF-κB pathway by tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of autoimmune and inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate has been shown to have a protective effect on the liver and prevent liver damage caused by various toxins.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate in lab experiments is its high potency and specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate. One potential area of research is the development of more soluble analogs of tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate that can be more easily administered in vivo. Additionally, the use of tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate in combination with other therapies, such as chemotherapy or immunotherapy, could enhance its therapeutic benefits. Finally, further studies are needed to better understand the off-target effects of tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate and to develop strategies to minimize these effects.
Conclusion
In conclusion, tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate is a potent inhibitor of the NF-κB pathway that has shown promise in the treatment of various diseases, including cancer and autoimmune and inflammatory diseases. Its mechanism of action involves the inhibition of the IKK complex, which prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic benefits and to develop strategies to minimize its off-target effects.

Synthesis Methods

The synthesis of tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with phenylacetylene to form 2-(3-nitrophenyl)pyridine. This compound is then reacted with tert-butyl 2-mercaptoacetate to produce tert-butyl [(3-nitro-6-phenyl-2-pyridinyl)thio]acetate. The final step involves the reduction of the nitro group to a cyano group using Raney nickel as a catalyst to yield tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate.

Scientific Research Applications

Tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. Inhibition of this pathway has been linked to the prevention of cancer cell growth and the reduction of inflammation in autoimmune and inflammatory diseases.

properties

IUPAC Name

tert-butyl 2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18(2,3)22-16(21)12-23-17-14(11-19)9-10-15(20-17)13-7-5-4-6-8-13/h4-10H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHSHPHSCVXJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetate

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